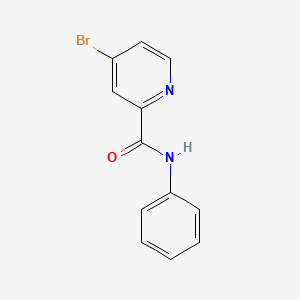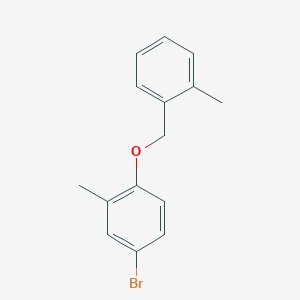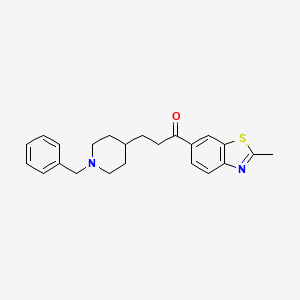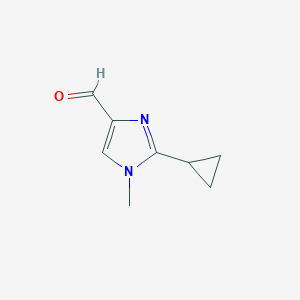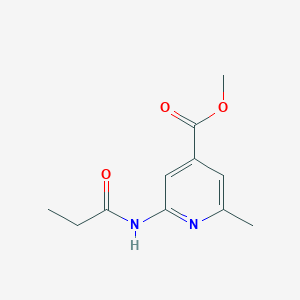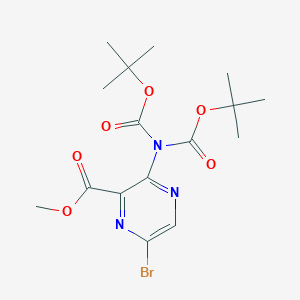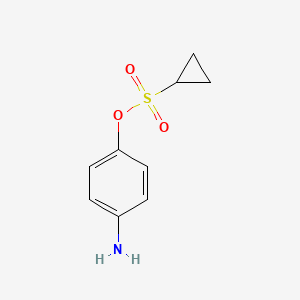
(4-aminophenyl) cyclopropanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-aminophenyl) cyclopropanesulfonate is an organic compound that features a cyclopropane ring, a sulfonic acid ester group, and an amino-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanesulfonic acid 4-amino-phenyl ester typically involves the reaction of cyclopropanesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of cyclopropanesulfonic acid 4-amino-phenyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-aminophenyl) cyclopropanesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-aminophenyl) cyclopropanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropanesulfonic acid 4-amino-phenyl ester involves its interaction with specific molecular targets. The sulfonic acid ester group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amino group can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropanesulfonic acid phenyl ester
- Cyclopropanesulfonic acid 4-nitro-phenyl ester
- Cyclopropanesulfonic acid 4-methyl-phenyl ester
Uniqueness
(4-aminophenyl) cyclopropanesulfonate is unique due to the presence of both the cyclopropane ring and the amino-phenyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO3S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
(4-aminophenyl) cyclopropanesulfonate |
InChI |
InChI=1S/C9H11NO3S/c10-7-1-3-8(4-2-7)13-14(11,12)9-5-6-9/h1-4,9H,5-6,10H2 |
Clave InChI |
BCSIYPAEIYSRSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Isopropylphenyl)[(6-phenoxypyridin-3-yl)methyl]amine](/img/structure/B8479054.png)

